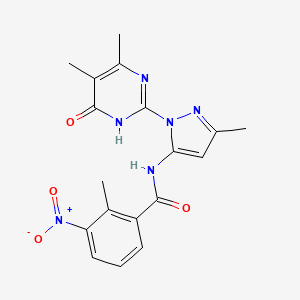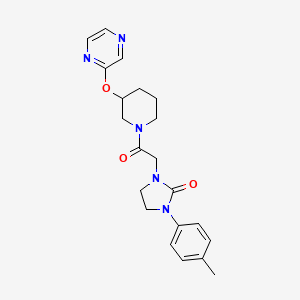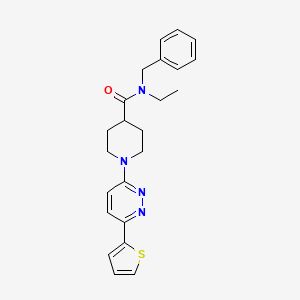![molecular formula C12H15NO5S2 B2356593 methyl 3-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate CAS No. 1421452-93-8](/img/structure/B2356593.png)
methyl 3-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate is a complex organic compound, notable for its unique bicyclic structure and diverse potential applications. The compound’s intricate structure encompasses elements of azabicyclic systems, sulfonyl groups, and thiophene rings, making it an interesting subject of study in fields such as medicinal chemistry, synthetic organic chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate generally involves multi-step organic reactions, starting from readily available precursors:
Formation of the bicyclic core: : The initial step could involve forming the azabicyclic structure through intramolecular cyclization reactions.
Thiophene incorporation: : Thiophene rings are usually introduced through palladium-catalyzed coupling reactions.
Esterification: : Finally, esterification of the carboxylic acid group yields the methyl ester derivative.
Industrial Production Methods: For industrial-scale production, process optimization is crucial:
Flow chemistry: : Using continuous flow reactors can enhance reaction efficiency and yield.
Catalysis: : Employing robust catalytic systems to streamline the multi-step synthesis.
Green Chemistry Approaches: : Incorporating environmentally benign solvents and reagents to minimize waste and hazards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : Can occur at the sulfur atom, forming sulfoxides and sulfones.
Reduction: : Reduction of the ester group to alcohols using reducing agents like lithium aluminium hydride.
Substitution: : Nucleophilic substitution reactions at the thiophene ring.
Oxidizing Agents: : Hydrogen peroxide or peracids for sulfone formation.
Reducing Agents: : Lithium aluminium hydride for reducing the ester functionality.
Catalysts: : Palladium or copper catalysts in coupling reactions.
Sulfoxides/Sulfones: : Oxidation products of the sulfur atom.
Alcohols: : Reduction products of the ester group.
Substituted Thiophenes: : Products from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound’s synthetic versatility allows it to be a building block in organic synthesis, aiding the development of more complex molecules.
Biology: Its bicyclic structure is similar to certain natural products, making it a candidate for bioactivity studies, including enzyme inhibition and receptor binding assays.
Medicine: Potential therapeutic applications include acting as a pharmacophore in drug design, particularly in targeting central nervous system disorders.
Industry: In industry, it could be used in the synthesis of advanced materials or as a precursor for specialized polymers.
Mechanism of Action
The mechanism of action often revolves around the sulfonyl and bicyclic groups’ ability to interact with biological targets:
Molecular Targets: : Enzymes or receptors with specific binding sites for bicyclic structures.
Pathways: : Could involve inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds:
Methyl 3-((1R,5S)-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate: : Lacking the oxa functionality, offering less structural diversity.
Ethyl 3-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate: : Similar but with an ethyl ester, showing different pharmacokinetic properties.
Methyl 3-((1R,5S)-3-oxa-7-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate: : Featuring a different nitrogen positioning, altering its binding profile.
Unique Aspects: The presence of the oxa-azabicyclic ring fused with thiophene and sulfonyl functionalities makes methyl 3-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate unique, providing distinctive reactivity and potential bioactivity.
There you go. Any more details needed, or does this cover what you’re looking for?
Properties
IUPAC Name |
methyl 3-(3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S2/c1-17-12(14)11-10(4-5-19-11)20(15,16)13-8-2-3-9(13)7-18-6-8/h4-5,8-9H,2-3,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGBIXCBVLTXKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2C3CCC2COC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2356512.png)



![N-(2-(diethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2356520.png)


![N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2356525.png)
![2-(4-bromophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2356526.png)
![4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline](/img/structure/B2356527.png)

![N-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2356531.png)

